molecular formula C15H14ClNO B2867199 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol CAS No. 1232825-25-0

4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol

Cat. No. B2867199
CAS RN: 1232825-25-0
M. Wt: 259.73
InChI Key: ZTBVBDQULFCDNZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom .


Chemical Reactions Analysis

The Schiff base ligand, similar to “this compound”, was used to form metal (II) complexes with Mn, Co, Ni, Cu, and Zn in a methanolic medium .

Scientific Research Applications

Therapeutical Potential of Imines

Imines exhibit a broad range of uses in chemistry, particularly in medicine. Novel compounds synthesized, including imines similar to the requested chemical, have shown potential as drug candidates. Their structural exposition, optimization, molecular modeling, and ADMET evaluation highlight their promise in therapeutic applications. The compounds displayed significant inhibition against specific enzymes, suggesting potential medicinal benefits (Digdem Tatlidil et al., 2022).

Corrosion Inhibition

Schiff bases derived from reactions involving compounds similar to 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol have been studied for their corrosion inhibition properties. Such compounds showed effectiveness in preventing corrosion on metal surfaces in acidic environments, demonstrating their utility in protecting industrial materials (Elias E. Elemike et al., 2017).

Fluorescence Detection of Cysteine

A derivative of 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol has been developed for the selective fluorescence turn-on detection of cysteine over other amino acids. This highlights its application in biochemical assays and potentially in medical diagnostics, showcasing the adaptability of such compounds in analytical chemistry (Hualong Liu et al., 2015).

Biological Evaluation and DNA Interaction

4-Aminophenol derivatives, including structures closely related to the requested compound, have been synthesized and evaluated for antimicrobial and antidiabetic activities. Their interaction with DNA was also studied, indicating their potential in the development of new therapeutic agents with broad-spectrum biological activities (Bushra Rafique et al., 2022).

Antioxidant Properties

The synthesis and characterization of imine derivatives, including compounds similar to the requested chemical, have been explored for their potential antioxidant properties. This includes studies on their structural and spectroscopic properties, demonstrating their potential as antioxidants in pharmaceutical or food industries (F. Sen et al., 2017).

Safety and Hazards

The safety and hazards of “4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol” are not explicitly mentioned in the available resources. It is recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis for specific safety information .

properties

IUPAC Name

4-chloro-2-[(2-methylphenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVBDQULFCDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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